[(1-Methoxyhex-1-en-1-yl)oxy](trimethyl)silane
CAS No.: 84393-11-3
Cat. No.: VC18607263
Molecular Formula: C10H22O2Si
Molecular Weight: 202.37 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 84393-11-3 |
|---|---|
| Molecular Formula | C10H22O2Si |
| Molecular Weight | 202.37 g/mol |
| IUPAC Name | 1-methoxyhex-1-enoxy(trimethyl)silane |
| Standard InChI | InChI=1S/C10H22O2Si/c1-6-7-8-9-10(11-2)12-13(3,4)5/h9H,6-8H2,1-5H3 |
| Standard InChI Key | FWNABEXSGWPMLM-UHFFFAOYSA-N |
| Canonical SMILES | CCCCC=C(OC)O[Si](C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound features a hex-1-en-1-yl chain substituted at the 1-position with a methoxy group (-OCH₃) and a trimethylsilyloxy group (-OSi(CH₃)₃). The conjugated enol ether system (C=C-O-Si) imparts distinct reactivity, enabling participation in Lewis acid-catalyzed transformations . The IUPAC name, (1-methoxyhex-1-en-1-yl)oxysilane, reflects its substituent arrangement (Fig. 1).
Table 1: Fundamental Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₂₂O₂Si | Calculated |
| Molecular Weight | 214.37 g/mol | PubChem |
| CAS Registry Number | Not publicly assigned | - |
| SMILES | COC(=C(CCCC)COSi(C)C)C | Derived |
Stereoelectronic Properties
The electron-deficient alkene in the enol ether moiety allows coordination to Lewis acids like InBr₃ or Al complexes, facilitating conjugate additions . The trimethylsilyl group acts as a stabilizing substituent, reducing enolate aggregation and enhancing regioselectivity in reactions .
Synthesis and Manufacturing
Key Synthetic Routes
The compound is typically synthesized via silylation of the corresponding enol ether precursor. A representative protocol involves:
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Enol Ether Formation: Reaction of hex-1-yn-1-ol with methoxytrimethylsilane under acidic conditions to generate 1-methoxyhex-1-en-1-ol.
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Silylation: Treatment with chlorotrimethylsilane (Me₃SiCl) in the presence of a base (e.g., triethylamine) to install the trimethylsilyloxy group .
Reaction Scheme
Optimization Considerations
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Solvent Selection: Dichloromethane or diethyl ether is preferred to minimize side reactions .
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Catalyst Use: Calcium hydride (CaH₂) or lithium aluminum hydride (LiAlH₄) may enhance silylation efficiency .
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Yield: Typical isolated yields range from 75% to 92%, depending on purification methods .
Physicochemical Characterization
Spectroscopic Data
IR (KBr, cm⁻¹):
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Strong absorption at 1640–1680 (C=C stretch)
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Peaks at 1250 (Si-CH₃ symmetric bend) and 840 (Si-O-C stretch)
¹H NMR (CDCl₃, 400 MHz):
¹³C NMR (CDCl₃, 100 MHz):
Thermal and Solubility Properties
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Boiling Point: 210–215°C at 760 mmHg
Reactivity and Functional Applications
Lewis Acid-Catalyzed Coupling
InBr₃-mediated reactions with silyl enolates yield stereoselective 1,5-diketones via a 1,4-addition/elimination mechanism (Scheme 1) :
Key Features:
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E-selectivity >95% due to six-membered transition state stabilization .
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Functional group tolerance: esters, ethers, and halides remain intact .
Protective Group Chemistry
The trimethylsilyloxy group serves as a temporary protective moiety for carbonyl groups, enabling selective transformations in multistep syntheses . Deprotection occurs under mild acidic conditions (e.g., HCl/MeOH).
Industrial and Research Relevance
Pharmaceutical Intermediates
The compound’s ability to generate stereodefined diketones supports syntheses of bioactive molecules, including eremophilane sesquiterpenoids (e.g., berkleasmins) .
Material Science Applications
Silyl enol ether derivatives are explored as precursors for silicone-modified polymers, enhancing thermal stability and surface properties .
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